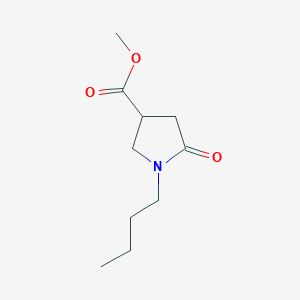
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
Vue d'ensemble
Description
“Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1363166-32-8. It has a molecular weight of 199.25 . The compound is colorless to yellow in its physical form .
Synthesis Analysis
A series of new 5-oxopyrrolidine-3-carboxylate derivatives, which include “Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate”, were synthesized from the reaction of 2- (5- ( (5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride .Molecular Structure Analysis
The IUPAC name for this compound is methyl 1-sec-butyl-5-oxo-3-pyrrolidinecarboxylate . The InChI code for this compound is 1S/C10H17NO3/c1-4-7 (2)11-6-8 (5-9 (11)12)10 (13)14-3/h7-8H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” is a colorless to yellow liquid . It has a molecular weight of 199.25 . The compound is stored at room temperature .Applications De Recherche Scientifique
Antibacterial Properties
A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of various naphthyridine-3-carboxylic acids, including compounds similar to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. These compounds demonstrated significant in vitro and in vivo antibacterial activities, highlighting their potential as therapeutic agents (Bouzard et al., 1992).
Chemical Synthesis and Structure Revision
Srikrishna et al. (2010) conducted a study revising the structure of a product formed from the reaction of dialkyl 2-butynoate with aniline and formaldehyde. This revision involved compounds structurally related to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, demonstrating the compound's relevance in organic synthesis and structural analysis (Srikrishna et al., 2010).
Applications in Catalytic Reactions
Patra et al. (2010) researched the catalyst- and steric-controlled alkenylation involving the Heck reaction of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylates. This study highlights the use of related compounds in catalytic processes, essential for understanding reaction mechanisms and developing new synthetic methods (Patra et al., 2010).
Supramolecular Arrangement Analysis
Samipillai et al. (2016) conducted a study on the crystal structure analysis of 3-oxopyrrolidines analogues, which are structurally similar to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. This research provides insights into the supramolecular arrangements influenced by weak intermolecular interactions, contributing to the understanding of molecular conformations and assemblies in solid-state chemistry (Samipillai et al., 2016).
Antimicrobial Agent Synthesis
Hublikar et al. (2019) synthesized novel pyrrole-3-carboxylate derivatives, exhibiting promising in vitro antimicrobial activities. This study indicates the potential of compounds similar to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in the development of new antimicrobial agents (Hublikar et al., 2019).
Synthesis of Heterocyclic Compounds
Porta et al. (1994) explored the synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, a process involving compounds similar to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. Such studies are crucial for developing new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Porta et al., 1994).
Safety And Hazards
Orientations Futures
The future directions for “Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” and related compounds could involve further exploration of their anti-inflammatory properties . As these compounds have shown promising results against MMPs, they could potentially be developed into effective therapeutic agents for conditions involving inflammation and tissue remodeling .
Propriétés
IUPAC Name |
methyl 1-butyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-4-5-11-7-8(6-9(11)12)10(13)14-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYKGBHWNDMREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



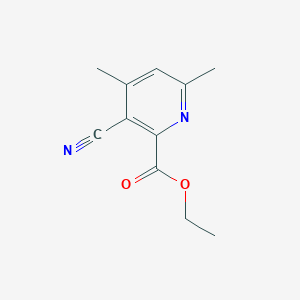
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)
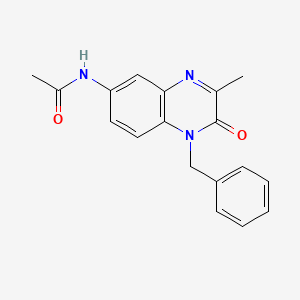
![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)
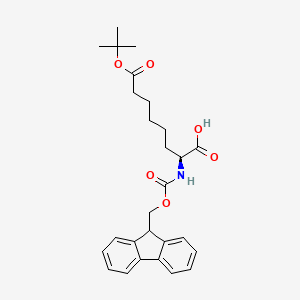
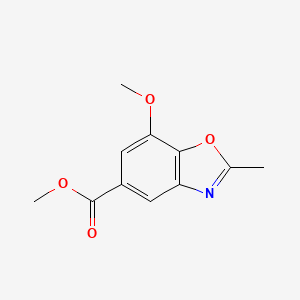
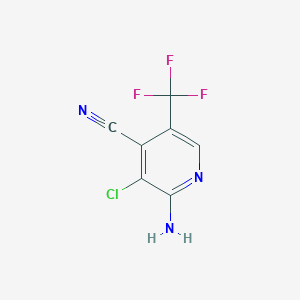
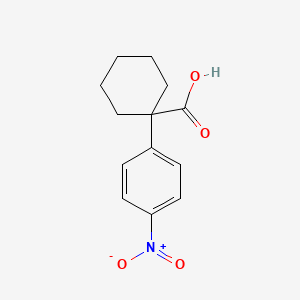
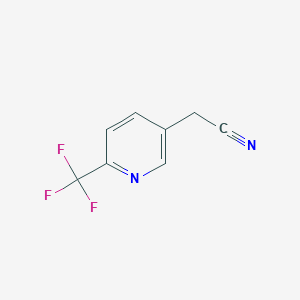
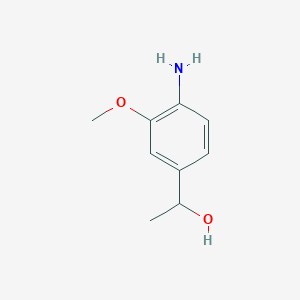
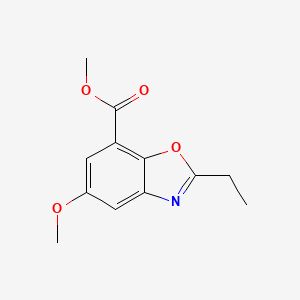

![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)